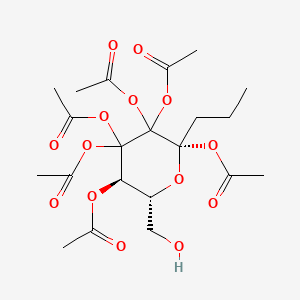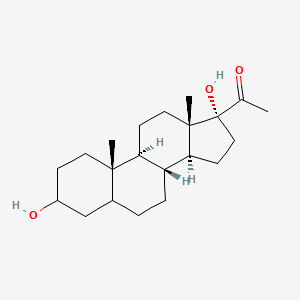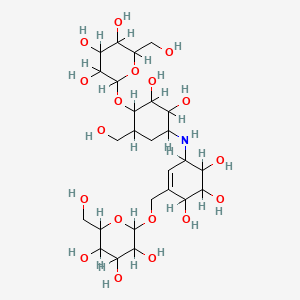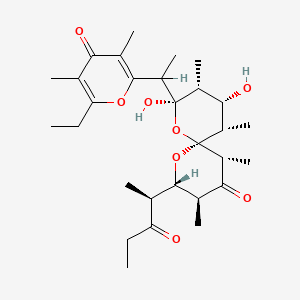
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Vue d'ensemble
Description
UH-301 is a member of tetralins.
Applications De Recherche Scientifique
Dopamine Receptor Agonism
Studies have shown that compounds like 7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol (7-OH-DPAT) act as dopamine receptor agonists. For instance, Kurashima et al. (1996) found that 7-OH-DPAT can reduce serum prolactin levels in rats by stimulating dopamine D2 receptors, indicating its potential in managing conditions related to dopamine dysregulation (Kurashima et al., 1996).
Rewarding Properties
The rewarding properties of 7-OH-DPAT were explored by Mallet and Beninger (1994) using a place conditioning paradigm in rats. This study suggests a potential interest in the compound's effects on reward systems (Mallet & Beninger, 1994).
Parkinson's Disease Treatment
Biswas et al. (2008) developed heterocyclic analogues of a similar structure, demonstrating potent activity in Parkinson's disease models. This indicates the potential application of such compounds in neuroprotective treatment for Parkinson's disease (Biswas et al., 2008).
Synthesis and Structural Modifications
Research by Orsini et al. (2002) on chemoenzymatic synthesis highlights the compound's utility as a precursor in synthesizing agonists for serotonin receptors, adding to its versatility in drug development (Orsini et al., 2002).
Affinity for Dopamine and Serotonin Receptors
A study by Leopoldo et al. (2008) on structural modifications of related compounds found significant affinities for serotonin and dopamine receptors, showcasing the potential for targeted therapeutic applications (Leopoldo et al., 2008).
Yawning Behavior in Rats
Research by Kurashima et al. (1995) looked into the effects of 7-OH-DPAT on yawning behavior in rats, contributing to understanding the neurological pathways influenced by the compound (Kurashima et al., 1995).
Propriétés
IUPAC Name |
7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBVTBXFLSTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
